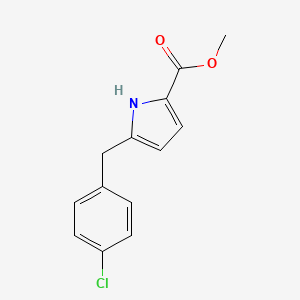

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

methyl 5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H12ClNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |

InChI Key |

SQRQGTMQAYFJSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate, exhibit significant antimicrobial properties. In particular, compounds with similar structures have demonstrated efficacy against various bacterial strains, including drug-resistant pathogens. For instance, a study highlighted the design of pyrrole-2-carboxamides that showed potent anti-tuberculosis activity with minimum inhibitory concentrations (MIC) as low as . This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer potential. Research has shown that certain tetrasubstituted pyrroles can induce apoptosis in cancer cells, leading to reduced cell viability . The structural characteristics of this compound may contribute to similar mechanisms of action, making it a candidate for further exploration in cancer therapy.

Synthesis of Novel Compounds

This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions. For example, the compound can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Structural Modifications and Derivative Libraries

The ability to modify the pyrrole ring and the carboxylate group enables the generation of libraries of derivatives for screening against specific biological targets. This approach has been employed in the synthesis of novel antimicrobial agents, where modifications to the pyrrole structure were systematically evaluated for their biological activity .

Case Study: Antimicrobial Screening

In a comprehensive study involving the synthesis of various pyrrole derivatives, this compound was included in a series of compounds tested for antimicrobial efficacy. The results indicated that modifications at the benzyl position significantly influenced antibacterial activity, with some derivatives exhibiting potent effects against Gram-positive bacteria .

Case Study: Apoptosis Induction in Cancer Cells

Another study focused on the cytotoxic effects of pyrrole derivatives on melanoma cells. The findings revealed that exposure to certain compounds led to characteristic apoptotic features such as membrane blebbing and cell shrinkage. This suggests that this compound could similarly activate programmed cell death pathways, warranting further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Physical Properties

Key Observations:

- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) correlate with higher melting points compared to electron-donating groups (e.g., methoxy, dimethylamino), likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- Synthetic yields vary with substituent reactivity. For example, 4-trifluoromethylphenyl derivatives achieve 96% yield via Suzuki coupling, while bulkier groups (e.g., 4-acetylphenyl) yield only 48% .

Table 2: Herbicidal Activity of Pyrrole Derivatives

Key Observations:

Biological Activity

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant capacity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12ClNO2

- Molecular Weight : 249.69 g/mol

- Structure : The compound features a pyrrole ring substituted at the 5-position with a 4-chlorobenzyl group and a methyl ester at the 2-position. The presence of the chlorine atom enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, potentially binding to enzymes or receptors to modulate their activity. The exact pathways can vary based on the biological context in which the compound is used.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. Notably:

- Antimicrobial Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of compounds. This compound has been evaluated for its radical scavenging ability:

- DPPH Radical Scavenging Assay : The compound demonstrated significant antioxidant activity, with results comparable to well-known antioxidants such as ascorbic acid. This suggests its potential use in combating oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis and biological evaluation of various pyrrole derivatives, including this compound. The findings indicated:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 3.125 | Antibacterial |

| Isoniazid | 0.25 | Antituberculosis |

| Ciprofloxacin | 2 | Broad-spectrum antibiotic |

This table demonstrates that this compound exhibits comparable antibacterial potency to established antibiotics .

Study on Antioxidant Properties

In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging tests:

| Compound | Scavenging Activity (%) |

|---|---|

| This compound | 88.6 |

| Ascorbic Acid | 90.0 |

The results indicate that this pyrrole derivative possesses substantial antioxidant capabilities, making it a candidate for further exploration in therapeutic applications .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate be optimized for academic research?

- Methodology : The compound is synthesized via alkylation of methyl 1H-pyrrole-2-carboxylate with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on:

- Temperature : Room temperature to 60°C, as higher temperatures may induce side reactions (e.g., over-alkylation) .

- Solvent : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and NMR to track reaction progress and confirm intermediate purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and 4-chlorobenzyl substituents (δ 4.5–5.0 ppm for CH₂) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What biological activity studies have been conducted on this compound?

- Research Context : While direct data on this compound is limited, structurally related pyrrole carboxylates exhibit:

- Antimicrobial Activity : Assess via microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How does crystallography resolve structural ambiguities in this compound?

- Methodology :

- X-ray Diffraction : Refine crystal structures using SHELX programs to determine bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.8 Å) .

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing stability .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Approach :

- Core Modifications : Replace the 4-chlorobenzyl group with fluorophenyl or methylpyrazole moieties to assess electronic effects on bioactivity .

- Functional Group Interrogation : Compare ester (methyl) vs. carboxylic acid derivatives in solubility and target binding .

Q. What strategies address stability challenges under physiological conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., benzyl C–H bonds) .

Q. How can contradictory data in biological assays be resolved?

- Case Study : If cytotoxicity varies between cell lines:

- Control Experiments : Verify assay consistency using reference compounds (e.g., doxorubicin) .

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression linked to compound sensitivity .

Q. What green chemistry approaches are viable for scaling up synthesis?

- Innovations :

- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use recyclable Pd/C for Heck-type couplings in derivative synthesis .

Q. How can computational modeling predict interactions with biological targets?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.